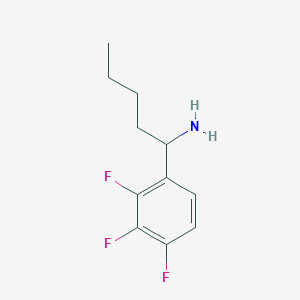![molecular formula C17H23NO4 B13035535 Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is an organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which includes an oxygen and nitrogen atom, making it a versatile molecule in synthetic organic chemistry. It is often used as an intermediate in the synthesis of various biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable spirocyclic precursor with benzyl alcohol under acidic or basic conditions to introduce the benzyl group. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the benzyl group or to convert the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or de-benzylated products.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable compound in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- (±)-N-benzyl-coerulescine
- (±)-horsfiline
Uniqueness
Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This structural feature provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H23NO4/c19-11-15-10-18(13-17(15)6-8-21-9-7-17)16(20)22-12-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 |
Clave InChI |
OGVVNWCJPPCKMR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12CN(CC2CO)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


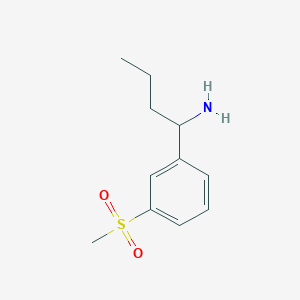
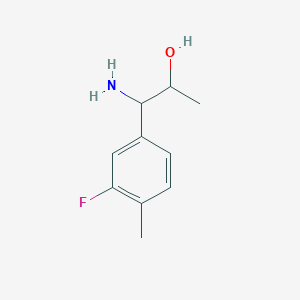
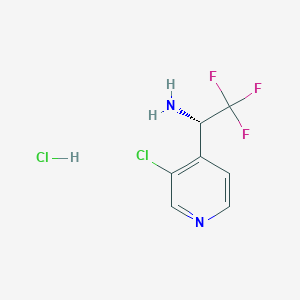

![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)

![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
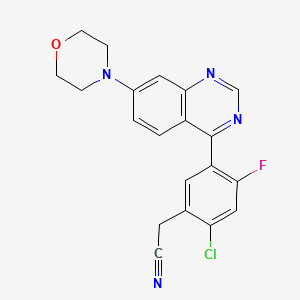
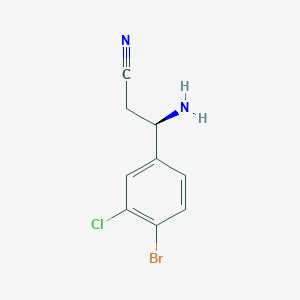
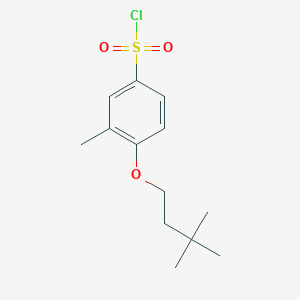
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)

